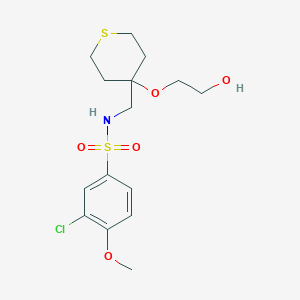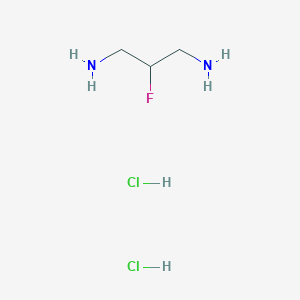
2-Fluoropropane-1,3-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Specific chemical reactions involving “2-Fluoropropane-1,3-diamine 2hcl” are not mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoropropane-1,3-diamine 2hcl” are not explicitly mentioned in the sources I found .Applications De Recherche Scientifique
Electrochemistry Applications : 1-Fluoropropane-2-one, a related compound, has been investigated as an effective SEI-forming additive with propylene carbonate-based electrolytes on graphite electrodes. This research focused on first-cycle efficiency, high-rate performance, and long-term cycling stability in lithium-ion batteries (Krämer et al., 2012).
PET Radiotracer Development : Fluorine-18-labeled compounds, similar in structure to 2-Fluoropropane-1,3-diamine, have been synthesized for dopamine transporter imaging, proving valuable in neurological research (Goodman et al., 1997).
Synthesis and Stereochemical Studies : Research on 2-Methylpropane-1,3-diamine, a structurally related compound, focuses on the synthesis and stereochemical assignment of derivatives, which is crucial for developing novel compounds with specific biological or chemical properties (Kassiou & Read, 1994).
Molecular Structure Analysis : The molecular structure of 2-fluoropropane has been determined using gas electron diffraction, contributing to the understanding of molecular geometries and bonding in fluorinated compounds (Kakubari et al., 1975).
Spectroscopy and Internal Rotation Barriers : Studies on the microwave and far-infrared spectra of isotopic species of 2-fluoropropane have provided insights into structural parameters and barriers to internal rotation, essential for understanding the dynamics and stability of molecules (Guirgis et al., 1990).
Polyimide Synthesis : New polyimides have been prepared from compounds with fluoroalkoxy groups, demonstrating promising properties for electronics applications. This showcases the role of fluorinated compounds in the development of advanced materials (Feiring et al., 1993).
Diamination Reactions : The 1,2-diamine motif, related to 2-Fluoropropane-1,3-diamine, is significant in natural products and pharmaceuticals. Research in this area focuses on metal-catalyzed diamination reactions, highlighting the importance of such compounds in synthetic chemistry (Cardona & Goti, 2009).
Neuroimaging for Dementia Diagnosis : Compounds like 123I-N-fluoropropyl-2b-carbomethoxy-3b-(4-iodophenyl) nortropane (123I-FP-CIT) have been used in dopaminergic neuroimaging for diagnosing dementia with Lewy bodies, showcasing the clinical application of fluorinated compounds (Thomas et al., 2017).
Fluorescence Sensing in Biological Systems : A coumarin-based fluorogenic probe bearing the 2-picolyl unit has been developed for fluorescence detection of Cu(2+) ions in biological systems, illustrating the role of fluorinated compounds in bio-sensing applications (Jung et al., 2009).
Perovskite Solar Cell Development : In the development of perovskite solar cells, fluoroethylamine (related to 2-Fluoropropane-1,3-diamine) has been used for defect passivation, leading to improved device performance and stability (Su et al., 2021).
Safety And Hazards
The safety information for “2-Fluoropropane-1,3-diamine 2hcl” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
2-fluoropropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9FN2.2ClH/c4-3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQGSHHADZHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoropropane-1,3-diamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2658160.png)
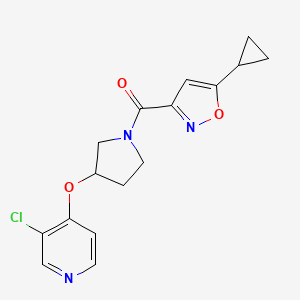
![N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide](/img/structure/B2658164.png)
![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)
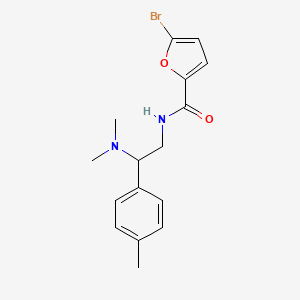

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
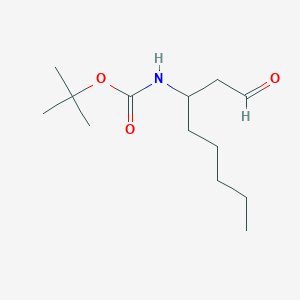
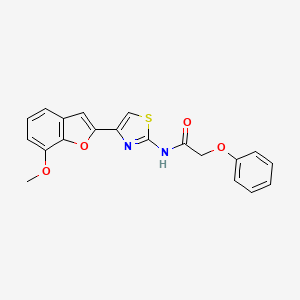

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2658172.png)
![5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2658174.png)
